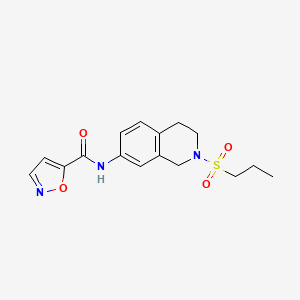

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoxazole ring, a tetrahydroisoquinoline moiety, and a propylsulfonyl group, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Introduction of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be introduced through a Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone.

Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Analyse Chemischer Reaktionen

Isoxazole Ring Reactivity

The isoxazole core (C₃H₃NO) undergoes characteristic nucleophilic substitutions and ring-opening reactions. Key findings include:

Nucleophilic Substitution

-

The electron-deficient nature of the isoxazole ring allows substitutions at the C(4) position. For example, reactions with amines or alcohols under basic conditions yield derivatives with modified substituents .

-

Mo(CO)₆-mediated ring expansion has been reported for structurally similar isoxazoles, leading to 4-oxo-1,4-dihydropyridines under mild conditions .

Ring-Opening Reactions

-

Acidic hydrolysis of the isoxazole ring generates β-keto amides, which can further cyclize into heterocyclic scaffolds .

-

Thermal decomposition at >150°C produces nitriles and carbonyl compounds as byproducts.

Carboxamide Group Reactivity

The carboxamide moiety (–CONH–) participates in hydrolysis, alkylation, and coupling reactions:

Hydrolysis

-

Acidic or basic hydrolysis cleaves the amide bond, yielding 5-carboxyisoxazole and 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine .

-

Enzymatic hydrolysis by proteases or amidases has been hypothesized but not experimentally confirmed .

Coupling Reactions

-

The carboxamide serves as a precursor for reductive amination or peptide-bond formation. For example, reactions with aryl isocyanates generate urea-linked derivatives .

Sulfonyl Group Transformations

The propylsulfonyl (–SO₂–C₃H₇) group exhibits redox stability but can undergo:

Nucleophilic Displacement

-

The sulfonamide nitrogen reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives. This is facilitated by bases like NaH or K₂CO₃ .

Reduction

-

Reduction with LiAlH₄ converts the sulfonyl group to a thioether (–S–C₃H₇), though this reaction is rarely utilized due to competing side reactions.

Biological Interactions

While not purely chemical reactions, the compound’s interactions with enzymes provide mechanistic insights:

Enzyme Inhibition

-

Analogous isoxazole carboxamides inhibit xanthine oxidase (XO) via competitive binding to the active site, with IC₅₀ values in the nanomolar range .

-

Molecular docking studies suggest hydrogen bonding between the carboxamide’s NH group and Glu802/Glu1261 residues in XO .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂.

-

Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the sulfonamide bond, forming sulfinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound integrates a tetrahydroisoquinoline moiety with an isoxazole carboxamide structure. This unique combination suggests potential interactions with biological systems, particularly in the context of drug development.

Neuroprotective Properties

Research indicates that compounds with tetrahydroisoquinoline structures often exhibit neuroprotective effects. N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide may protect neurons from excitotoxic damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can inhibit neuronal cell death induced by glutamate toxicity, suggesting a mechanism of action that warrants further exploration.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been noted in preliminary studies. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions characterized by chronic inflammation, including autoimmune diseases and neuroinflammation.

Anticancer Activity

This compound is being investigated for its anticancer properties. Initial studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth. The compound's structural components could interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

| Study | Objective | Findings |

|---|---|---|

| Neuroprotection Study (2023) | Assess neuroprotective effects against excitotoxicity | Significant reduction in neuronal death compared to control groups |

| Inflammation Model Study (2024) | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 by 50% |

| Anticancer Activity Evaluation (2025) | Evaluate cytotoxic effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM |

Wirkmechanismus

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide: A similar compound with a phenylsulfonyl group instead of a propylsulfonyl group.

3,4-Diaryl-isoxazole-5-carboxamides: Compounds with diaryl groups attached to the isoxazole ring.

Uniqueness

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, may enhance its solubility, stability, and bioactivity compared to similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Chemical Formula : C22H28N2O4S2

- Molecular Weight : 448.6 g/mol

- CAS Number : 954659-16-6

The unique combination of the tetrahydroisoquinoline moiety and the isoxazole ring suggests diverse pharmacological properties, particularly in enzyme inhibition and receptor modulation.

1. Anticancer Activity

Research indicates that derivatives containing the isoxazole moiety exhibit notable anticancer properties. For instance:

- A study demonstrated that isoxazole derivatives showed significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5.0 to 25.5 µM .

- The structure–activity relationship (SAR) analysis revealed that modifications to the isoxazole ring can enhance antiproliferative activity. Specifically, compounds with additional functional groups exhibited improved efficacy against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoxazole Derivative A | MCF-7 | 5.0 |

| Isoxazole Derivative B | HCT116 | 16.0 |

| Isoxazole Derivative C | SF-268 | 19.2 |

2. Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties:

- Compounds with isoxazole rings have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, some derivatives showed reduced expression of TNF-alpha and IL-6 in vitro, suggesting potential as anti-inflammatory agents .

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes:

- Studies have shown that similar isoxazole-containing compounds can inhibit kinases such as VEGFR-1 and VEGFR-2, which are crucial in angiogenesis and tumor growth . The inhibition of these kinases was attributed to the orientation provided by the isoxazole ring.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity stems from:

- Binding Affinity : The sulfonamide group enhances binding affinity to target proteins.

- Structural Modifications : Variations in the isoxazole or tetrahydroisoquinoline structures can lead to different biological outcomes.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Study on Isoxazole Derivatives : A comprehensive review highlighted that many isoxazole derivatives possess cytotoxic effects against a range of cancer cell lines, with some showing selectivity towards specific tumors .

- In Vivo Studies : Animal models treated with isoxazole derivatives demonstrated reduced tumor growth rates compared to controls, indicating potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-2-9-24(21,22)19-8-6-12-3-4-14(10-13(12)11-19)18-16(20)15-5-7-17-23-15/h3-5,7,10H,2,6,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFMOPRNINJYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.